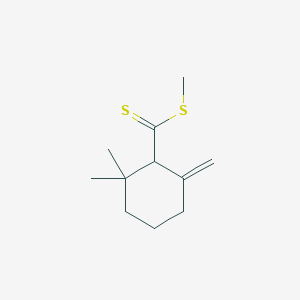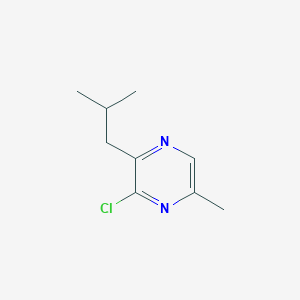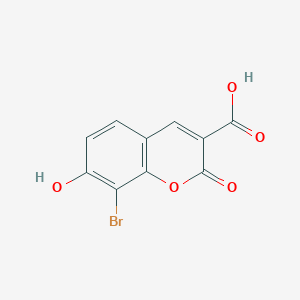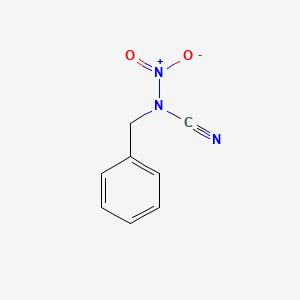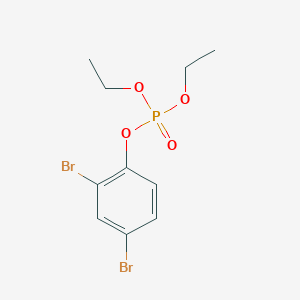![molecular formula C24H40N2O2 B14307018 (1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] CAS No. 112527-32-9](/img/structure/B14307018.png)
(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core and two butoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] typically involves a multi-step process. The initial step often includes the preparation of the 1,3-phenylene core, followed by the introduction of butoxymethyl groups through a series of reactions. Common reagents used in these reactions include butyl alcohol, formaldehyde, and various catalysts to facilitate the formation of the imine bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine groups into amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s ability to interact with biological targets makes it a potential candidate for therapeutic applications. Research may focus on its efficacy and safety in treating various diseases or conditions.
Industry
In industry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in the development of new industrial products.
Mécanisme D'action
The mechanism of action of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E,1’E)-N,N’-(1,4-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,2-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(ethoxymethyl)-2-methylpropan-1-imine]
Uniqueness
The uniqueness of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112527-32-9 |
|---|---|
Formule moléculaire |
C24H40N2O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
3-butoxy-N-[3-[(3-butoxy-2,2-dimethylpropylidene)amino]phenyl]-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C24H40N2O2/c1-7-9-14-27-19-23(3,4)17-25-21-12-11-13-22(16-21)26-18-24(5,6)20-28-15-10-8-2/h11-13,16-18H,7-10,14-15,19-20H2,1-6H3 |
Clé InChI |
IKVQBBFMVMTVJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(C)(C)C=NC1=CC(=CC=C1)N=CC(C)(C)COCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



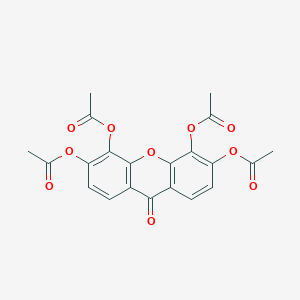
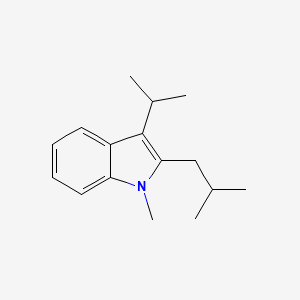
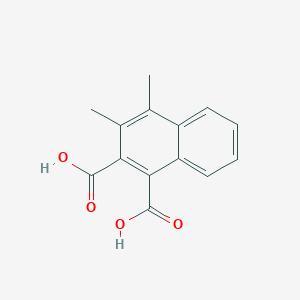

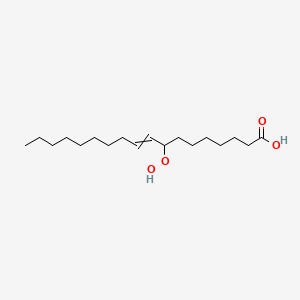
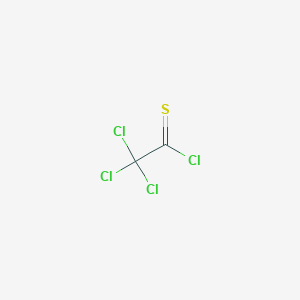
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
